2-FURYL(4-PHENETHYLPIPERAZINO)METHANONE
Description
2-Furyl(4-phenethylpiperazino)methanone is a synthetic organic compound featuring a furan ring linked to a methanone group, which is further connected to a piperazine moiety substituted with a phenethyl group. This structure combines electron-rich aromatic systems (furan) with a flexible piperazine backbone, enabling diverse biological interactions. The compound is synthesized via nucleophilic substitution reactions, typically involving furyl(1-piperazinyl)methanone intermediates and aralkyl halides in the presence of bases like lithium hydride or potassium carbonate .
Its primary applications lie in medicinal chemistry, where it has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, alongside mild cytotoxicity, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
furan-2-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(16-7-4-14-21-16)19-12-10-18(11-13-19)9-8-15-5-2-1-3-6-15/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQANXSPRTSCPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL(4-PHENETHYLPIPERAZINO)METHANONE typically involves the reaction of furyl (-1-piperazinyl)methanone with various aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-FURYL(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.
Medicine: Studied for its cytotoxic effects, which could be useful in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-FURYL(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound may also interfere with essential cellular processes, such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Several derivatives of 2-furyl(4-substituted-piperazinyl)methanone have been synthesized, differing in the substituents on the benzyl-sulfonyl or aralkyl groups. Key examples include:
Key Observations :
- Bioactivity : The 3,5-dimethylpiperidinyl group in 5h confers superior acetylcholinesterase (AChE) inhibition (IC50 = 2.91 µM) compared to other derivatives, likely due to enhanced steric fit in the enzyme’s active site .
- Antibacterial Potency : Compounds with bulkier substituents (e.g., 5h ) show lower MIC values, suggesting improved membrane penetration or target affinity .
Thermal Stability Comparison
Compounds like di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) exhibit higher thermal stability (decomposition at 288.7°C and 247.6°C, respectively) compared to 2-furyl(4-phenethylpiperazino)methanone derivatives. This stability arises from extensive hydrogen-bond networks absent in the furan-piperazine analogs, which decompose at lower temperatures (<200°C) .
Functional Group Analogues
- Furfuryl Alcohol & 2-Furoic Acid: These lack the piperazine moiety, resulting in weaker bioactivity.
- 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone: Replacing piperazine with a thienyl group reduces antibacterial efficacy (MIC > 100 µg/mL) but improves thermal stability due to sulfur’s electron-withdrawing effects .
Binding Mode Variations
Derivatives with 2-furyl or 5-methylfuryl substituents (e.g., pyrazolo[4,3-d]pyrimidin-7-amino analogs) exhibit distinct binding conformations in enzyme pockets. The methyl group on the furan ring induces conformational rearrangements, optimizing interactions with hydrophobic residues (e.g., Met437 in butyrylcholinesterase) .
Q & A
Q. What are the established synthetic routes for 2-Furyl(4-Phenethylpiperazino)Methanone, and how can purity be optimized?
The synthesis typically involves coupling 2-furoyl-piperazine intermediates with sulfonylated benzyl electrophiles. Key steps include:
- Treating secondary amines with 4-bromomethylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) to form electrophiles .
- Activating 2-furyl(1-piperazinyl)methanone in acetonitrile with K₂CO₃ under reflux, followed by nucleophilic substitution with the electrophiles .
- Purification via recrystallization or chromatography (e.g., silica gel) to achieve >89% yield and 95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Essential methods include:
- ¹H-NMR : To verify piperazine ring proton environments and furyl/aryl substituents .
- IR Spectroscopy : Confirming carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validating molecular weight (e.g., [M]+ 445.2037 for derivatives) .
Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?
Prioritize:
- Cholinesterase Inhibition : Measure IC₅₀ values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s assay (e.g., IC₅₀ = 2.91–4.35 μM for derivatives) .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on mammalian cell lines to assess safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in large-scale synthesis?
Key variables include:
- Catalysts : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve substitution efficiency .
- Solvent Systems : Comparing polar aprotic solvents (DMF vs. acetonitrile) for electrophile reactivity .
- Temperature Control : Gradual heating (40–60°C) to minimize side reactions during coupling steps .
Q. How should researchers resolve contradictions in biological activity data across studies?
Strategies involve:
- Dose-Response Curves : Re-evaluating IC₅₀/EC₅₀ values under standardized assay conditions .
- Structural Analog Comparison : Correlating substituent effects (e.g., sulfonyl vs. morpholinyl groups) with activity trends .
- Molecular Dynamics Simulations : Identifying binding site interactions (e.g., BChE active site) to explain potency variations .
Q. What computational methods are effective for predicting structure-activity relationships (SAR)?
Recommended approaches:
- Molecular Docking : Using AutoDock Vina to model interactions with targets like BChE (e.g., furyl-piperazine moiety’s hydrogen bonding with Ser198) .
- QSAR Modeling : Incorporating descriptors (e.g., logP, polar surface area) to predict antimicrobial or enzyme inhibitory activity .
- ADMET Prediction : Tools like SwissADME to assess pharmacokinetic properties (e.g., blood-brain barrier permeability for CNS targets) .
Q. How can researchers mitigate toxicity risks identified in preclinical studies?
Mitigation strategies include:
- Metabolic Profiling : LC-MS/MS to detect toxic metabolites (e.g., sulfonic acid derivatives) .
- Structural Modification : Introducing electron-withdrawing groups (e.g., fluorine) to reduce carcinogenic potential .
- In Silico Toxicity Screening : Tools like ProTox-II to flag mutagenic or hepatotoxic motifs early in design .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously to ensure reproducibility across labs .
- Analytical Validation : Cross-validate NMR and HRMS data with reference standards (e.g., PubChem entries) .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity and ecotoxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
